N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
CAS No.: 2011-70-3
Cat. No.: VC20789443
Molecular Formula: C15H11BrN2O4
Molecular Weight: 363.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2011-70-3 |
|---|---|
| Molecular Formula | C15H11BrN2O4 |
| Molecular Weight | 363.16 g/mol |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| Standard InChI | InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) |
| Standard InChI Key | USZJZGVAIGKLRF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide possesses a molecular formula of C15H11BrN2O4. Its structure is comparable to N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, with the key difference being the replacement of the chlorine atom with bromine in the acetamide moiety. The compound's structure can be conceptualized as a substituted phenyl ring bearing three major functional components: a benzoyl group, a nitro group, and a bromoacetamide side chain.
Physicochemical Properties
Based on the properties of structurally similar compounds, particularly its chloro analog, N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide would likely exhibit the following physicochemical characteristics:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 363.17 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | Typical for similar compounds |
| LogP | ~4.5 | Based on chloro analog (4.39) with adjustment for bromine |
| Polar Surface Area | ~83.2 Ų | Similar to chloro analog |
| Melting Point | >300°C | Based on chloro analog (305.2°C) |
| Solubility | Poorly soluble in water; soluble in polar organic solvents | Based on structural features |
Synthetic Pathways
Primary Synthetic Route
The synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide would likely follow a pathway similar to its chloro analog, with appropriate modifications to introduce the bromo functionality. The most direct synthetic approach would involve the reaction of 2-amino-5-nitrobenzophenone with bromoacetyl bromide under appropriate conditions.
Reaction Conditions and Parameters
For successful synthesis, the following reaction conditions would likely be optimal:
| Parameter | Recommended Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane or THF | Provides appropriate solubility without side reactions |
| Base | Triethylamine | Neutralizes HBr formed during reaction |
| Temperature | 0-25°C | Controls reaction rate and selectivity |
| Reaction Time | 2-12 hours | Ensures complete conversion |
| Purification | Recrystallization or column chromatography | Removes impurities |
The reaction would likely proceed through a nucleophilic acyl substitution mechanism, with the amine group of 2-amino-5-nitrobenzophenone attacking the carbonyl carbon of bromoacetyl bromide, followed by elimination of bromide as the leaving group.
Industrial Production Considerations
For industrial-scale production, several factors would need consideration:
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Scale-up challenges including heat management and mixing efficiency
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Continuous flow processing to improve safety and reaction control
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Optimized purification protocols to ensure consistent product quality
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Environmental considerations regarding solvent usage and waste management
Similar bromoacetamide compounds are typically synthesized using comparable approaches, with modifications to address scale-up challenges and optimize yield and purity.
Chemical Reactivity
Nucleophilic Substitution Reactions
The bromoacetamide moiety in N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide would serve as an excellent substrate for nucleophilic substitution reactions, with the bromine atom acting as a leaving group. This reactivity is similar to that observed in other bromoacetamide derivatives and would follow predominantly an SN2 mechanism.
| Nucleophile | Expected Product | Potential Applications |
|---|---|---|
| Amines | Aminoacetamide derivatives | Peptide synthesis, pharmaceuticals |
| Thiols | Sulfur-containing derivatives | Enzyme inhibitors |
| Azides | Azidoacetamide intermediates | Click chemistry precursors |
| Alkoxides | Ether derivatives | Modified solubility properties |
Reduction of the Nitro Group
The nitro group could undergo reduction to form an amino group using various reducing conditions. This transformation would significantly alter the electronic properties of the molecule:
| Reducing Agent | Reaction Conditions | Advantages/Limitations |
|---|---|---|
| H₂/Pd-C | Room temperature, atmospheric pressure | Mild conditions but may reduce other groups |
| Fe or Zn/HCl | Acidic conditions, moderate heating | Selective for nitro group but harsher conditions |
| Na₂S₂O₄ | Aqueous base, room temperature | Good selectivity with milder conditions |
Carbonyl Chemistry
Both the benzoyl and acetamide carbonyl groups could participate in various reactions typical of their respective functional groups. These include hydrolysis under acidic or basic conditions, reduction with appropriate reagents, and nucleophilic addition reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would likely show characteristic signals for the different hydrogen environments in the molecule:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide NH | 10.0-11.0 | Singlet |
| Aromatic protons | 7.0-8.5 | Complex multiplets |
| CH₂Br | 4.0-4.5 | Singlet |
Infrared Spectroscopy (IR)
IR spectroscopy would reveal characteristic absorption bands for the functional groups present:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O stretch | 1650-1680 | Strong |
| Nitro group (asymmetric) | 1520-1550 | Strong |
| Nitro group (symmetric) | 1340-1380 | Strong |
| C-Br stretch | 600-800 | Medium |
Mass Spectrometry
Mass spectrometry would show a characteristic molecular ion pattern reflecting the presence of bromine (with its distinctive isotope pattern). Fragmentation patterns would likely include loss of bromine, loss of the nitro group, and cleavage of various bonds within the molecule.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing purity and monitoring reactions involving this compound. Typical conditions might include:
| Technique | Stationary Phase | Mobile Phase | Detection Method |
|---|---|---|---|
| HPLC | C18 reverse phase | Acetonitrile/water gradient | UV detection (250-300 nm) |
| TLC | Silica gel | Hexane/ethyl acetate mixtures | UV visualization |
| Hazard Type | Potential Severity | Precautionary Measures |
|---|---|---|
| Skin irritation/corrosion | Moderate to high | Avoid skin contact; use appropriate gloves |
| Eye damage/irritation | High | Use eye protection |
| Respiratory irritation | Moderate | Work in well-ventilated areas |
| Environmental hazard | Potentially high | Prevent release into environment |
Protective Measures
Recommended safety protocols include:
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Use of appropriate personal protective equipment (PPE):
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Nitrile gloves
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Laboratory coat
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Safety goggles or face shield
-
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Handling in a fume hood to prevent inhalation of fine particulates
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In case of skin contact, immediate rinsing with water for at least 15 minutes
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Proper disposal according to local regulations for halogenated organic waste
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